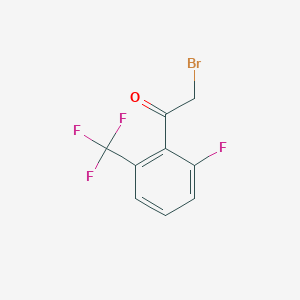

2-Fluoro-6-(trifluoromethyl)phenacyl bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-Fluoro-6-(trifluoromethyl)phenacyl bromide is a fluorinated organic molecule that is of interest in the field of organic synthesis due to its potential utility in the construction of more complex fluorinated structures. While the provided papers do not directly discuss this compound, they do provide insights into related fluorinated compounds and methodologies that could be relevant for its synthesis and application.

Synthesis Analysis

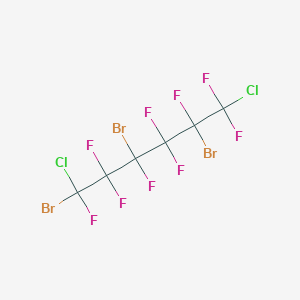

The synthesis of fluorinated compounds is a topic of significant interest due to the unique properties that fluorine atoms can impart to organic molecules. For instance, the synthesis of 6-(trifluoromethyl)phenanthridines is achieved through oxidative cyclization of 2-isocyanobiphenyls with CF3SiMe3 under metal-free conditions, which suggests a method for direct formation of C-CF3 bonds . This method could potentially be adapted for the synthesis of 2-Fluoro-6-(trifluoromethyl)phenacyl bromide by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by the presence of fluorine atoms, which can significantly influence the physical and chemical properties of the molecule. For example, the tris(2-fluoro-6-pyridylmethyl)amine ligand demonstrates how fluorine substituents can provide steric hindrance and influence the coordination mode of a ligand . This insight into the steric effects of fluorine could be relevant when considering the molecular structure of 2-Fluoro-6-(trifluoromethyl)phenacyl bromide.

Chemical Reactions Analysis

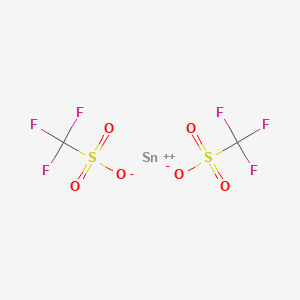

Fluorinated compounds can participate in a variety of chemical reactions. The electrochemical trifluoromethylation of 2-isocyanobiaryls using CF3SO2Na to synthesize 6-(trifluoromethyl)phenanthridines is an example of how fluorinated reagents can be used to introduce trifluoromethyl groups into organic molecules. This reaction could potentially be applied to the synthesis of 2-Fluoro-6-(trifluoromethyl)phenacyl bromide by selecting appropriate starting materials and reaction conditions.

Physical and Chemical Properties Analysis

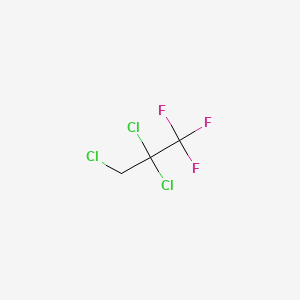

The physical and chemical properties of fluorinated compounds are heavily influenced by the presence of fluorine atoms. The synthesis of 2,4,6-triaryl pyridines using 4-fluorophenacyl bromide and the preparation of 4-fluorophenacyldimethylsulfonium bromide provide examples of how fluorine atoms can affect the reactivity and stability of organic molecules. These studies suggest that 2-Fluoro-6-(trifluoromethyl)phenacyl bromide would likely have unique properties that could be exploited in various chemical applications.

Wissenschaftliche Forschungsanwendungen

- Summary of the Application : “2-Fluoro-6-(trifluoromethyl)phenacyl bromide” is a chemical compound used in various chemical reactions . It has a molecular formula of C9H5BrF4O and a molecular weight of 285.033 .

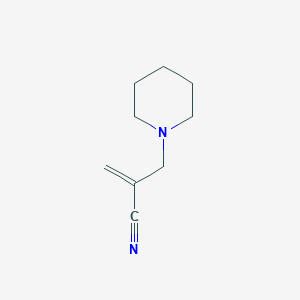

- Methods of Application or Experimental Procedures : One application mentioned is in the synthesis of sulfonyl urea . In this process, the compound might react with benzenesulfinic acid ammonium salt upon heating to give β-keto sulfone . This reaction is part of the Rap-Stoermer condensation reaction .

- Results or Outcomes : The specific outcomes of these reactions can vary depending on the conditions and the other compounds involved. The product of the reaction with benzenesulfinic acid ammonium salt is β-keto sulfone .

Safety And Hazards

The compound is classified as dangerous, with hazard statements H314 and H335 . This indicates that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

2-bromo-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O/c10-4-7(15)8-5(9(12,13)14)2-1-3-6(8)11/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNJIOWQNVZGTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)CBr)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381128 |

Source

|

| Record name | 2-Fluoro-6-(trifluoromethyl)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-(trifluoromethyl)phenacyl bromide | |

CAS RN |

223785-85-1 |

Source

|

| Record name | 2-Fluoro-6-(trifluoromethyl)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[3,5-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1306020.png)